molecular formula C5H8F2N2O B2589420 3,3-difluorocyclobutane-1-carbohydrazide CAS No. 1447946-33-9

3,3-difluorocyclobutane-1-carbohydrazide

Cat. No.: B2589420
CAS No.: 1447946-33-9
M. Wt: 150.129
InChI Key: SCJLTXNQZYRZDG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1-carbohydrazide is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocyclobutane-1-carbohydrazide typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,3-Difluorocyclobutanecarboxylic acid+Hydrazine hydrateThis compound\text{3,3-Difluorocyclobutanecarboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3,3-Difluorocyclobutanecarboxylic acid+Hydrazine hydrate→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Difluorocyclobutane-1-carbohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-difluorocyclobutane-1-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, potentially leading to more effective inhibition or activation of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanecarboxylic acid: The precursor to 3,3-difluorocyclobutane-1-carbohydrazide, differing by the presence of a carboxylic acid group instead of a carbohydrazide group.

    3,3-Difluorocyclobutanamine: Similar structure but with an amine group instead of a carbohydrazide group.

    3,3-Difluorocyclobutanone: Contains a ketone group in place of the carbohydrazide group.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a carbohydrazide group, which imparts distinct chemical and physical properties. The combination of these functional groups can lead to enhanced stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3,3-difluorocyclobutane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O/c6-5(7)1-3(2-5)4(10)9-8/h3H,1-2,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLTXNQZYRZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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